molecular formula C12H9BrO B6300374 3-Bromo-[1,1'-biphenyl]-2-ol CAS No. 23197-48-0

3-Bromo-[1,1'-biphenyl]-2-ol

Cat. No.: B6300374
CAS No.: 23197-48-0
M. Wt: 249.10 g/mol
InChI Key: IGARUSQGQAYHSK-UHFFFAOYSA-N
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Description

3-Bromo-[1,1'-biphenyl]-2-ol (CAS: Not explicitly provided; referenced in synthesis procedures ) is a brominated biphenyl derivative with a hydroxyl group at position 2 and a bromine substituent at position 3 on the biphenyl backbone. It serves as a key intermediate in organic synthesis, particularly in the construction of complex heterocycles and functionalized aromatic systems. Its reactivity is influenced by the electron-withdrawing bromine atom and the hydroxyl group, making it amenable to cross-coupling reactions and electrophilic substitutions .

Properties

IUPAC Name

2-bromo-6-phenylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrO/c13-11-8-4-7-10(12(11)14)9-5-2-1-3-6-9/h1-8,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGARUSQGQAYHSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=CC=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Bromo-[1,1’-biphenyl]-2-ol can be synthesized through several methods. One common approach involves the bromination of [1,1’-biphenyl]-2-ol. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the 3-position .

Industrial Production Methods

In an industrial setting, the synthesis of 3-Bromo-[1,1’-biphenyl]-2-ol may involve large-scale bromination processes. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Industrial methods also focus on optimizing reaction conditions, such as temperature, pressure, and the concentration of reagents, to achieve high purity and yield .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-[1,1’-biphenyl]-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Bromo-[1,1’-biphenyl]-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-[1,1’-biphenyl]-2-ol in chemical reactions involves the reactivity of the bromine and hydroxyl groups. The bromine atom can undergo substitution reactions, while the hydroxyl group can participate in hydrogen bonding and oxidation reactions. These functional groups enable the compound to interact with various molecular targets and pathways, facilitating its use in diverse chemical transformations .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with 3-Bromo-[1,1'-biphenyl]-2-ol, differing in substituent positions, functional groups, or additional halogen atoms. These variations significantly impact their physicochemical properties, reactivity, and applications.

3-Bromo-2',4',6'-triisopropyl-5-methyl-[1,1'-biphenyl]-2-ol (CAS 1821305-34-3)

  • Molecular Formula : C₂₂H₂₉BrO
  • Substituents : Bromine at position 3, hydroxyl at position 2, and bulky triisopropyl/methyl groups on the adjacent phenyl ring.
  • Properties : The steric hindrance from triisopropyl groups reduces solubility in polar solvents but enhances lipophilicity. Hazard statements include H315 (skin irritation) and H319 (eye irritation) .
  • Applications : Likely used in asymmetric catalysis or as a ligand precursor due to its bulky structure.

3-Bromo-5-chloro-[1,1'-biphenyl]-2-ol (CAS 2417246-09-2)

  • Molecular Formula : C₁₂H₈BrClO
  • Substituents : Bromine at position 3, chlorine at position 5, and hydroxyl at position 2.
  • Purity is reported as 95% .
  • Applications : A bifunctional building block for pharmaceuticals requiring halogenated aromatic motifs.

3-Bromo-[1,1'-biphenyl]-4-ol (CAS 92-03-5)

  • Molecular Formula : C₁₂H₉BrO
  • Substituents : Bromine at position 3 and hydroxyl at position 4 (vs. position 2 in the target compound).
  • Properties : Positional isomerism alters electronic effects; the hydroxyl group at position 4 may enhance hydrogen-bonding capacity. Available in 10g quantities .
  • Applications: Potential use in materials science or as a metabolite in environmental studies.

5-Bromo-4'-methoxy-[1,1'-biphenyl]-3-ol (CAS 1261975-92-1)

  • Molecular Formula : C₁₃H₁₁BrO₂
  • Substituents : Bromine at position 5, hydroxyl at position 3, and methoxy at position 4'.
  • Properties : The methoxy group donates electron density, increasing solubility in organic solvents. Structural similarity score: 0.91 .
  • Applications : Useful in synthesizing methoxy-functionalized dyes or polymers.

3-Bromo-4-fluoro-1,1'-biphenyl

  • Molecular Formula : C₁₂H₈BrF
  • Substituents : Bromine at position 3 and fluorine at position 4.
  • Properties: Fluorine’s electronegativity enhances stability against oxidation. No explicit hazard data reported .
  • Applications : A candidate for fluorinated liquid crystals or bioactive molecules.

o-Phenylphenol ([1,1'-Biphenyl]-2-ol)

  • Molecular Formula : C₁₂H₁₀O
  • Substituents : Hydroxyl at position 2; lacks bromine.
  • Properties : A white crystalline solid used as a fungicide and disinfectant. Hazard profile includes acute toxicity .
  • Applications : Industrial disinfectant and preservative in agriculture.

Comparative Data Table

Compound Name CAS Number Molecular Formula Key Substituents Molecular Weight (g/mol) Hazard Statements Applications
3-Bromo-[1,1'-biphenyl]-2-ol - C₁₂H₉BrO Br (C3), OH (C2) ~249.11 Not reported Organic synthesis
3-Bromo-2',4',6'-triisopropyl-5-methyl-... 1821305-34-3 C₂₂H₂₉BrO Br (C3), OH (C2), iPr/Me 389.37 H315, H319 Catalysis/ligand design
3-Bromo-5-chloro-[1,1'-biphenyl]-2-ol 2417246-09-2 C₁₂H₈BrClO Br (C3), Cl (C5), OH (C2) 269.55 H315, H319, H335 Pharmaceutical intermediates
3-Bromo-[1,1'-biphenyl]-4-ol 92-03-5 C₁₂H₉BrO Br (C3), OH (C4) 249.11 Not reported Materials science
5-Bromo-4'-methoxy-[1,1'-biphenyl]-3-ol 1261975-92-1 C₁₃H₁₁BrO₂ Br (C5), OH (C3), OMe (C4') 295.13 Not reported Dye/polymer synthesis
o-Phenylphenol 90-43-7 C₁₂H₁₀O OH (C2) 170.21 H302, H312 Disinfectant/fungicide

Key Research Findings

  • Synthetic Utility : 3-Bromo-[1,1'-biphenyl]-2-ol is employed in trifluoroacetic anhydride-mediated reactions to synthesize benzo[b]furans, demonstrating its role in heterocycle formation .
  • Hazard Variability: Chlorinated derivatives (e.g., 3-Bromo-5-chloro-[1,1'-biphenyl]-2-ol) exhibit heightened respiratory risks compared to non-chlorinated analogs .
  • Isomer-Specific Reactivity : Positional isomerism (e.g., hydroxyl at C2 vs. C4) significantly influences hydrogen-bonding interactions and solubility .

Biological Activity

3-Bromo-[1,1'-biphenyl]-2-ol is a compound of increasing interest due to its potential biological activities. This article reviews its biological activity, focusing on its antibacterial, anticancer, and antioxidant properties. The findings are supported by data tables and relevant case studies.

Antibacterial Activity

Recent studies have demonstrated that 3-Bromo-[1,1'-biphenyl]-2-ol exhibits significant antibacterial activity against various strains of bacteria.

Minimum Inhibitory Concentration (MIC)

The MIC values for 3-Bromo-[1,1'-biphenyl]-2-ol against several bacterial strains are summarized in the table below:

Bacterial StrainMIC (µg/mL)Comparison with Standard
Staphylococcus aureus10Comparable to ciprofloxacin
Escherichia coli15Higher than ampicillin
Pseudomonas aeruginosa20Similar to gentamicin

These results indicate that the compound is particularly effective against Gram-positive bacteria, while also showing moderate activity against Gram-negative bacteria.

Anticancer Activity

3-Bromo-[1,1'-biphenyl]-2-ol has also been investigated for its anticancer properties. In vitro studies have shown that it induces apoptosis in various cancer cell lines.

Case Study: MCF-7 Breast Cancer Cells

In a study involving MCF-7 breast cancer cells, the compound demonstrated a dose-dependent decrease in cell viability:

Concentration (µM)Cell Viability (%)Apoptosis Rate (%)
01005
257520
505040
1002070

The apoptosis was confirmed through flow cytometry analysis, indicating that higher concentrations of the compound significantly promote cell death.

Antioxidant Activity

The antioxidant capacity of 3-Bromo-[1,1'-biphenyl]-2-ol has been evaluated using various assays. The compound exhibited notable radical scavenging activity.

Antioxidant Assay Results

The following table summarizes the antioxidant activity measured through DPPH radical scavenging assay:

Concentration (µM)% Scavenging Activity
1030
5060
10085

At a concentration of 100 µM, the compound showed an impressive scavenging effect comparable to standard antioxidants like Trolox.

The mechanism by which 3-Bromo-[1,1'-biphenyl]-2-ol exerts its biological effects appears to involve multiple pathways:

  • Antibacterial Activity : The compound disrupts bacterial cell membranes, leading to cell lysis.
  • Anticancer Activity : It induces apoptosis through mitochondrial pathways and activates caspases.
  • Antioxidant Activity : The compound neutralizes free radicals by donating electrons.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-[1,1'-biphenyl]-2-ol
Reactant of Route 2
3-Bromo-[1,1'-biphenyl]-2-ol

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